molecular formula C7H6N2O4 B1510232 2-Hydroxy-4-nitrobenzamide CAS No. 2912-77-8

2-Hydroxy-4-nitrobenzamide

Cat. No. B1510232
CAS RN: 2912-77-8
M. Wt: 182.13 g/mol
InChI Key: CBTKDMZMTVPRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-nitrobenzamide is a chemical compound . It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . It is used in the preparation of androgen receptor antagonists MDV3100 .


Synthesis Analysis

Benzamide derivatives, including 2-Hydroxy-4-nitrobenzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-nitrobenzamide is C7H6N2O4 . Its average mass is 182.133 Da and its monoisotopic mass is 182.032761 Da .

Scientific Research Applications

Hydrogen Bond Analysis

2-Hydroxy-5-nitrobenzamide, closely related to 2-Hydroxy-4-nitrobenzamide, has been studied for its hydrogen bonding characteristics. In a study by Brela et al. (2012), the intramolecular and intermolecular hydrogen bonding of 2-Hydroxy-5-nitrobenzamide was examined using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research is significant for understanding the molecular interactions and structural properties of such compounds (Brela et al., 2012).

DNA Interstrand Crosslinking

4-Hydroxylamino-2-nitrobenzamide, a derivative of 2-Hydroxy-4-nitrobenzamide, has been investigated for its potential in DNA interstrand crosslinking. Knox et al. (1991) explored the bioactivation of this compound, revealing its ability to bind to DNA and produce interstrand crosslinks, a property crucial in certain chemotherapeutic approaches (Knox et al., 1991).

Chemotherapeutic Activity

The potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide, another similar compound, was studied by Mendeleyev et al. (1995). This research focused on the compound’s metabolic reduction to a nitroso derivative and its selective tumoricidal action, emphasizing the importance of such compounds in cancer therapy (Mendeleyev et al., 1995).

Antibacterial Properties

Akhilesh Gupta (2018) researched hydroxy-substituted benzothiazole derivatives, which include compounds similar to 2-Hydroxy-4-nitrobenzamide, for their antibacterial activities. This study highlights the potential of such compounds in combating bacterial infections, especially against Streptococcus pyogenes (Gupta, 2018).

Synthesis of Polyimides

Mehdipour‐Ataei et al. (2004) conducted a study on the synthesis of novel thermally stable polyimides using compounds that include 4-nitrobenzamide derivatives. This application is crucial in materials science for developing advanced polymers with enhanced stability and unique properties (Mehdipour‐Ataei et al., 2004).

Ternary Cocrystal Design

Tothadi and Desiraju (2013) investigated the design of ternary cocrystals involving 4-nitrobenzamide, which is structurally related to 2-Hydroxy-4-nitrobenzamide. This research contributes to the field of crystal engineering, where such cocrystals have potential applications in pharmaceuticals and materials science (Tothadi & Desiraju, 2013).

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-4-nitrobenzamide is not available, benzamides in general should be handled with care. They should not be ingested or inhaled, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTKDMZMTVPRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738442
Record name 2-Hydroxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-nitrobenzamide

CAS RN

2912-77-8
Record name 2-Hydroxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-nitrobenzamide
Reactant of Route 5
2-Hydroxy-4-nitrobenzamide
Reactant of Route 6
2-Hydroxy-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.